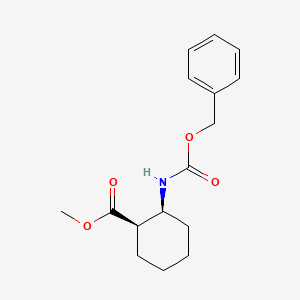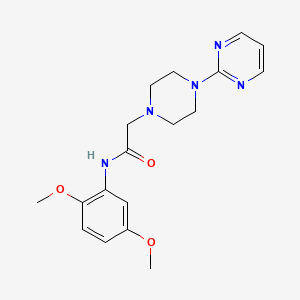
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a dimethoxyphenyl group and a pyrimidinylpiperazinyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2,5-Dimethoxyphenylamine: This can be achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.
Formation of Ethanamide Intermediate: The 2,5-dimethoxyphenylamine is then reacted with an appropriate acylating agent to form the ethanamide intermediate.
Pyrimidinylpiperazine Synthesis: Separately, the pyrimidinylpiperazine moiety is synthesized through the reaction of pyrimidine with piperazine under controlled conditions.
Coupling Reaction: Finally, the ethanamide intermediate is coupled with the pyrimidinylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)acetamide
- N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)propionamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-25-14-4-5-16(26-2)15(12-14)21-17(24)13-22-8-10-23(11-9-22)18-19-6-3-7-20-18/h3-7,12H,8-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYQUNVCGKLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
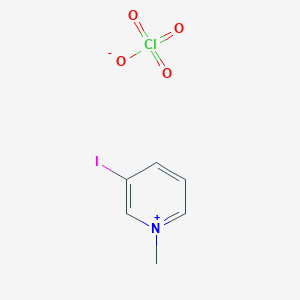
![N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2513091.png)
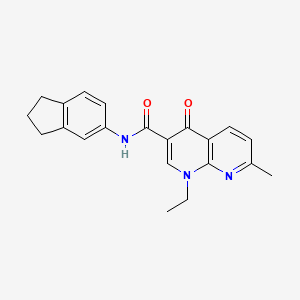
![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)
![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2513094.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2513095.png)
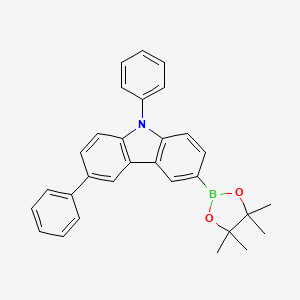
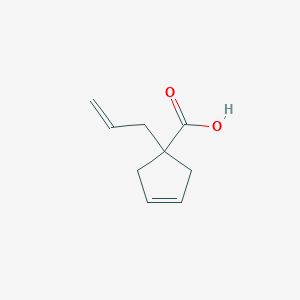
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2513099.png)
![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)
![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)
![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)
![8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2513109.png)
